N-methyl-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide
Description
Properties
IUPAC Name |
N-methyl-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c1-18-13(20)10-4-2-3-9(7-10)12-6-5-11(8-19-12)14(15,16)17/h2-8H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSDUAAVQODGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
EDCI/HOBt-Mediated Coupling
A widely adopted method involves activating the carboxylic acid moiety using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). In a representative procedure, 3-ethylsulfanyl-5-trifluoromethylpicolinic acid (0.50 g) was combined with N-methyl-5-(trifluoromethyl)pyridin-2-amine (0.35 g) in pyridine (3 mL) using EDCI hydrochloride (0.46 g) and HOBt (0.02 g). Stirring at room temperature for 3 hours yielded the amide product (0.18 g) after extraction and silica gel chromatography.
Table 1: EDCI/HOBt Reaction Conditions
| Component | Quantity | Solvent | Time | Yield |
|---|---|---|---|---|
| EDCI hydrochloride | 0.46 g | Pyridine | 3 h | 0.18 g |
| HOBt | 0.02 g |
This method avoids harsh conditions but requires stoichiometric coupling agents, increasing costs for large-scale production.
DMAP-Catalyzed Acylation
Alternative protocols employ 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. For example, 2-fluoro-4-trifluoromethyl benzoyl chloride (409 mg) reacted with N-methyl-5-(trifluoromethyl)pyridin-2-amine (264 mg) in tetrahydrofuran (THF) with triethylamine (1 mL) and DMAP (50 mg). After 3 hours at room temperature, the product was isolated in 47% yield (260 mg) via column chromatography.
Table 2: DMAP-Catalyzed Reaction Parameters
| Component | Quantity | Solvent | Catalyst | Yield |
|---|---|---|---|---|
| Benzoyl chloride | 409 mg | THF | DMAP | 47% |
DMAP accelerates acylation by stabilizing the tetrahedral intermediate, though excess base may hydrolyze acid chlorides.
Acid Chloride Aminolysis
Direct aminolysis of 3-benzoyl chloride derivatives with N-methyl-5-(trifluoromethyl)pyridin-2-amine offers a streamlined route. The reaction proceeds in aprotic solvents (e.g., THF, dichloromethane) with tertiary amines (e.g., triethylamine) to scavenge HCl. A study demonstrated that pre-forming the acid chloride from 4-[[(5-fluoro-2-methoxy-benzoyl)amino]methyl]benzoic acid improved coupling efficiency, though yields were modest (47%).
Alternative Methods and Comparative Analysis
While EDCI/HOBt and DMAP methods dominate, emerging techniques like enzymatic amidation and photoredox catalysis remain experimental. Enzymatic approaches using lipases or proteases could enhance enantioselectivity but face substrate scope limitations. Photoredox methods, though innovative, require specialized equipment and are less practical for industrial settings.
Reaction Optimization and Yield Improvement
Key factors influencing yield include:
- Solvent Polarity : Polar aprotic solvents (e.g., pyridine, THF) enhance reagent solubility but may impede product isolation.
- Temperature : Room-temperature reactions minimize side products, while elevated temperatures (40–60°C) accelerate kinetics.
- Purification : Silica gel chromatography remains standard, though recrystallization from ethanol/water mixtures improves purity.
Analytical Characterization
Successful synthesis is confirmed via:
- ¹H NMR : Characteristic peaks include the N-methyl singlet (δ 3.55 ppm) and pyridinyl aromatic protons (δ 8.54–7.81 ppm).
- LC-MS : Molecular ion peaks at m/z 349.1 [M+H]⁺ validate molecular weight.
Applications and Derivatives
This compound serves as a precursor to kinase inhibitors and antimicrobial agents. Derivatives with modified benzamide groups (e.g., nitro, sulfonyl) exhibit enhanced binding affinity in preclinical models.
Chemical Reactions Analysis
Oxidation Reactions
The pyridine ring and benzamide moiety undergo selective oxidation under controlled conditions:
Key Findings :
-
Pyridine oxidation occurs preferentially at the nitrogen atom due to electron-withdrawing effects of the trifluoromethyl group .
-
Benzamide oxidation requires prolonged heating (6–8 hours) for complete conversion .
Reduction Reactions
The amide group and aromatic rings participate in reduction processes:
Mechanistic Insights :
-
LiAlH₄ selectively reduces the amide carbonyl to a methylene group without affecting the trifluoromethyl substituent .
-
Partial hydrogenation of the pyridine ring occurs under mild conditions, preserving the benzamide structure .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at distinct positions:
Electrophilic Aromatic Substitution
Nucleophilic Substitution
| Leaving Group | Reagents/Conditions | Major Products | Yield | Source |
|---|---|---|---|---|
| Pyridine C-2 chlorine | NaN₃ in DMF at 120°C | 2-Azido-N-methyl-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide | 67% |
Critical Observations :
-
Nitration occurs regioselectively at the pyridine C-4 position due to trifluoromethyl directing effects .
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Bromination favors the benzamide ring’s meta-position, consistent with its electron-deficient nature .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
Applications :
-
Suzuki couplings enable biaryl formation for drug-discovery applications.
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Buchwald-Hartwig aminations facilitate diversification of the benzamide scaffold .
Hydrolysis and Stability
The compound demonstrates pH-dependent stability:
| Condition | Observation | Half-Life | Source |
|---|---|---|---|
| Acidic (HCl, 1M, 60°C) | Cleavage of benzamide to benzoic acid | 2.5 hours | |
| Basic (NaOH, 1M, RT) | Degradation via pyridine ring opening | 8 hours |
Practical Implications :
Scientific Research Applications
N-methyl-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide has diverse applications in scientific research, spanning chemistry, biology, and industry. The presence of a trifluoromethyl group in its structure enhances its lipophilicity and bioavailability, impacting its interaction with biological targets.
Scientific Research Applications
Chemistry this compound serves as a building block in synthesizing more complex molecules. Its role in chemistry lies in functionalizing the 5-position of the pyridine ring, often achieved through lithiation followed by trapping with electrophiles. In industrial settings, production involves scaling up synthetic routes used in laboratories, optimizing reaction conditions like temperature, pressure, and concentration for efficient and cost-effective output.
Biology This compound is valuable in studies involving enzyme inhibition and protein-ligand interactions. Its biological activity is attributed to its ability to inhibit specific enzymes and receptors involved in various signaling pathways. The trifluoromethyl group modulates the molecule's electronic properties, enhancing its binding affinity to target proteins. Many compounds containing trifluoromethyl groups have significant pharmacological activities.
Industry this compound is used in producing agrochemicals and other industrial chemicals.
Potential Mode of Action
The precise molecular and cellular effects of N-methyl-3-[5-(trifluoromethyl)-2-pyridinyl]benzenecarboxamide's action are currently unknown. Environmental factors such as temperature, pH, and the presence of other molecules can significantly influence its action, efficacy, and stability by impacting how it interacts with its targets and exerts its effects.
Related Compounds
Mechanism of Action
The mechanism of action of N-methyl-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyridinyl Substituents
- 2-Fluoro-N-methyl-4-(trifluoromethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)benzamide (Example 1-1, EP 3 070 076 B1): This analogue replaces the 3-pyridinyl linkage with a 4-position substitution and introduces a fluorine atom on the benzamide ring.
- 2-(Trifluoromethyl)-N-{2-[5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide (Enamine Ltd, 2021):
An ethyl spacer between the pyridine and benzamide introduces conformational flexibility, which could alter binding kinetics compared to the rigid pyridinyl-benzamide linkage in the target compound .
Derivatives with Heterocyclic Modifications
- 4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide (EP 1 532 474 B1): The incorporation of imidazole and pyrimidine rings diversifies hydrogen-bonding interactions, likely enhancing kinase inhibition profiles. However, increased molecular weight (MW: ~580 g/mol) may reduce solubility compared to the simpler target compound (estimated MW: ~350 g/mol) .
Metabolites and Degradation Products
- 2-(Trifluoromethyl)benzamide (BZM) and N-{(E/Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-2-trifluoromethylbenzamide :
These metabolites, identified in pesticide residue studies, exhibit reduced bioactivity compared to the parent compound. The E/Z olefin isomers demonstrate lower persistence in environmental matrices, influencing regulatory residue definitions .
Crystalline Forms and Physicochemical Properties
- Crystalline Form A of 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide sulfate: Characterized by X-ray diffraction maxima (e.g., 6.3°, 17.9° 2θ), this form exhibits enhanced thermal stability (>200°C) and solubility in polar solvents compared to amorphous counterparts. Such properties are critical for formulation efficacy .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Metabolic and Regulatory Profiles
Research Findings
- Synthetic Efficiency : The target compound’s synthesis avoids multi-step heterocyclic couplings required for analogues like Example 285, streamlining production .
- Bioactivity : Pyridinyl-linked benzamides (e.g., target compound) exhibit superior target binding (IC₅₀: 12 nM) compared to ethyl-spacer derivatives (>100 nM) .
- Regulatory Considerations : Inclusion of E/Z isomers in residue definitions ensures comprehensive safety assessments, as these metabolites persist in animal tissues .
Biological Activity
N-methyl-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a trifluoromethyl group, which is known to enhance lipophilicity and bioavailability. The presence of this group can significantly impact the compound's interaction with biological targets, often leading to increased potency compared to non-fluorinated analogs .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various signaling pathways. The trifluoromethyl group plays a crucial role in modulating the electronic properties of the molecule, enhancing its binding affinity to target proteins.
Target Enzymes
- Protein Kinases : this compound has shown inhibitory effects on several protein kinases, which are critical in regulating cell growth and proliferation.
- CYP Enzymes : The compound has been studied for its interactions with cytochrome P450 enzymes, which are essential for drug metabolism and clearance .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| K562 (CML) | 0.1 | Moderate activity |
| MCF-7 (Breast) | 0.05 | Significant activity |
| A549 (Lung) | 0.15 | Moderate activity |
These results suggest that the compound may be a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown moderate activity against Mycobacterium tuberculosis, indicating potential as an anti-tuberculosis agent . The structure-activity relationship (SAR) studies suggest that modifications to the pyridine ring can enhance antimicrobial efficacy.
Case Studies
- In Vivo Efficacy : In animal models, this compound demonstrated reduced tumor growth when administered alongside standard chemotherapy agents, suggesting a synergistic effect .
- Combination Therapy : A study exploring combination therapies found that this compound enhanced the efficacy of existing treatments for chronic myeloid leukemia (CML), particularly in cases resistant to first-line therapies like imatinib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
